2,6-Diethylpyrazine
Description
Properties
IUPAC Name |
2,6-diethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOWLUANUBTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156670 | |
| Record name | Pyrazine, 2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-27-1 | |
| Record name | 2,6-Diethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazine, 2,6-diethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1M79S9DNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Diethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
In the Minici reaction, 2,5-dimethylpyrazine undergoes ethylation via nucleophilic attack by propionaldehyde in the presence of FeSO₄·7H₂O as a catalyst. For this compound, substituting 2,5-dimethylpyrazine with a symmetrically substituted pyrazine precursor (e.g., 2,6-dimethylpyrazine) could enable selective ethylation. The reaction proceeds through intermediate formation of a conjugated imine, followed by oxidative aromatization. Critical parameters include:
Optimization Challenges
A key limitation of this approach is the steric hindrance posed by the 2,6-substitution pattern, which may reduce reaction rates. Patent CN105237486B highlights that incremental addition of aldehydes and precise pH adjustment during workup (pH 7.9–8.1) minimize byproduct formation. For this compound, substituting propionaldehyde with a bulkier aldehyde (e.g., butyraldehyde) could improve selectivity, though this remains hypothetical without empirical validation.
Catalytic Dehydrogenation of Dihydropyrazine Derivatives
Dehydrogenation of saturated pyrazine rings presents another viable route. Patent CN102002006B details the synthesis of 2,3-dimethylpyrazine from 2,3-dimethyl-5,6-dihydropyrazine using air as an oxidant and metal hydroxides as catalysts.
Substrate Synthesis and Oxidative Conditions
For this compound, the corresponding dihydro precursor (2,6-diethyl-5,6-dihydropyrazine) must first be synthesized via cyclization of ethylenediamine derivatives. The dehydrogenation step employs:
Yield and Purity Considerations
Vapour-Phase Catalytic Conversion of Bio-Based Feedstocks
Recent advancements in green chemistry have explored the conversion of renewable resources into pyrazines. A study by Catalysis Science & Technology demonstrated the synthesis of 2,6-dimethylpyrazine from glycerol and 1,2-propanediamine over CuCr₂O₄ catalysts.
Reaction Pathway and Catalyst Design
The process involves dehydrocyclization and dehydrogenation steps catalyzed by CuCr₂O₄, where copper species (Cu⁰/Cu²⁺) and chromium oxide (Cr₂O₃) synergistically activate C–N and C–O bonds. For this compound, substituting 1,2-propanediamine with a diamine containing ethyl groups (e.g., 1,2-diaminoethane derivatives) could theoretically yield the desired product.
Table 1: Comparative Analysis of Catalytic Systems for Pyrazine Synthesis
Challenges in Feedstock Adaptation
Glycerol’s high oxygen content complicates ethyl group incorporation, necessitating alternative feedstocks rich in ethylamine or ethyl alcohol. Catalytic systems may require redesign to accommodate larger substituents, potentially involving zeolites or mesoporous supports to enhance diffusion.
Direct alkylation of pyrazine with ethylating agents (e.g., ethyl bromide) under basic conditions represents a straightforward but less selective approach. This method, though not directly cited in the provided sources, aligns with general alkylation principles observed in heterocyclic chemistry.
Regioselectivity and Side Reactions
Pyrazine’s symmetry reduces regioselectivity concerns, but competing reactions (e.g., dialkylation or ring-opening) necessitate careful control of:
-
Stoichiometry : Limiting ethylating agents to 2 equivalents favors monoalkylation.
-
Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
Applications in Food Science
Flavoring Agent:
2,6-Diethylpyrazine is primarily recognized for its role as a flavoring agent in the food industry. It imparts a roasted or nutty flavor to various food products, making it valuable in:
- Coffee Production: It is a significant component of the aroma profile in roasted coffee beans .
- Snack Foods: Used to enhance the flavor of chips and other snack items.
Case Study:
A study conducted by Kłosowski et al. (2021) explored the biosynthesis of pyrazines by Bacillus strains isolated from natto fermented soybean. The findings highlighted the potential for natural production of pyrazines, including this compound, enhancing flavor profiles in food products .
Pharmacological Applications
Antimicrobial Properties:
Research indicates that pyrazines can exhibit antimicrobial activity against various pathogens. Specifically, studies have shown that derivatives of pyrazines possess potential as antimicrobial agents for plants, animals, and humans .
Case Study:
In a pharmacological study, the efficacy of pyrazine derivatives was evaluated for their inhibitory effects on biological systems. The findings suggested that certain pyrazine compounds could inhibit growth and angiogenesis in vivo, showcasing their potential therapeutic applications .
Environmental Applications
Pesticide Development:
The compound has been investigated for its potential use in developing environmentally friendly pesticides. Its ability to inhibit specific biological pathways makes it a candidate for further research in sustainable agriculture.
Data Tables
The following table summarizes the findings related to the applications of this compound across different studies:
Mechanism of Action
The mechanism of action of 2,6-Diethylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their conformation and activity. The exact pathways and molecular targets depend on the specific application and context of its use. For example, in antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Structurally Similar Pyrazines
Sensory Contributions and Synergistic Effects
- Odor Activity: In soy-sauce Baijiu, this compound is sub-threshold (OAV <1) but synergizes with supra-threshold pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine, OAV >100) to amplify roasted notes . In cold brew coffee, this compound’s concentration (23.94–44.47 ppb) exceeds its odor threshold (6 ppb), contributing directly to hazelnut-like aroma .
- Contrast with Analogues :
- 2,3-Diethylpyrazine, despite lower concentrations (OAV 0.1–1.0), is more potent in roasted aroma due to its lower threshold and synergistic interactions .
- Methyl-substituted pyrazines (e.g., 2,6-dimethylpyrazine) dominate in Spirulina supplements but contribute off-flavors at higher concentrations .
Biological Activity
2,6-Diethylpyrazine (DEP) is an organic compound belonging to the pyrazine family, characterized by its two ethyl groups attached to the 2 and 6 positions of the pyrazine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, effects on animal behavior, and potential implications in food science.
- Chemical Formula : C8H10N2
- Molecular Weight : 150.18 g/mol
- Structure : The structure consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and ethyl groups at positions 2 and 6.
Antimicrobial Properties
Research indicates that pyrazine derivatives, including DEP, exhibit significant antimicrobial activity. A study highlighted the antimicrobial effects of various alkylpyrazines against bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness of DEP in inhibiting these pathogens suggests its potential use in food preservation and safety applications .
| Compound | Concentration | Bacterial Strain | Inhibition Zone |
|---|---|---|---|
| This compound | 1.0% | E. coli | Significant |
| This compound | 1.0% | S. aureus | Moderate |
Behavioral Effects
In behavioral studies involving deer, the presence of pyrazine analogs, including DEP, has been shown to induce avoidance behaviors. This suggests that DEP may play a role in ecological interactions, influencing animal behavior through olfactory cues. The study recorded significant differences in the time spent near food sources when exposed to DEP compared to control conditions .
Study on Antimicrobial Activity
A recent study focused on the antimicrobial efficacy of various alkylpyrazines against common foodborne pathogens. The results indicated that DEP exhibited a notable reduction in bacterial colonies at higher concentrations over extended incubation periods. This reinforces the potential application of DEP as a natural preservative in food products .
Ecological Impact Assessment
In an ecological impact assessment involving deer populations, researchers observed that exposure to DEP led to significant changes in feeding behavior. The avoidance response was quantified through behavioral trials where deer spent less time near food sources treated with DEP compared to untreated areas. This study emphasizes the importance of understanding how chemical compounds like DEP can affect wildlife behavior and ecosystem dynamics .
Q & A
Basic Research Questions
Q. How is 2,6-diethylpyrazine detected and quantified in food matrices, and what analytical methods are most effective?
- Methodological Answer : Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC/MS) is widely used for detecting volatile alkylpyrazines like this compound. This technique efficiently isolates low-concentration compounds from complex matrices (e.g., coffee, roasted foods) without solvent interference . Quantification requires calibration with reference standards and validation using retention indices and mass spectral libraries .
Q. What are the primary natural and synthetic formation pathways of this compound?
- Methodological Answer : Naturally, it forms via Maillard reactions during thermal processing (e.g., roasting coffee or baking), where reducing sugars and amino acids (e.g., serine, threonine) degrade and recombine . Synthetically, it can be produced by heating diethyl triamine or condensing 2,3-pentanedione with diamines under controlled conditions (e.g., 300°C for amino acid degradation) . Isotopic labeling (e.g., 15N/14N) helps track reaction pathways .
Q. What role does this compound play in food aroma profiles?
- Methodological Answer : Its low odor threshold (~0.1 ppb) and nutty/roasted aroma contribute significantly to sensory profiles. Relative Odor Activity Value (ROAV) analysis identifies it as a key contributor in scallion oil, brown sugar, and coffee . Gas chromatography-olfactometry (GC-O) paired with sensory panels validates its impact on flavor .
Advanced Research Questions
Q. How do stable isotope ratios (δ2H, δ13C, δ15N) in this compound reflect its origin or synthesis conditions?
- Methodological Answer : Isotopic fractionation during synthesis (e.g., from L-serine/L-threonine) leads to distinct δ2HV-SMOW (depleted) and δ13CV-PDB (enriched) signatures compared to educts. Multi-element isotope analysis (CSIA) discriminates between natural (Maillard-derived) and synthetic pathways . For example, pyrolysis of amino acids at 300°C produces this compound with δ15N/14N ratios enriched by 2–5‰ .
Q. How do peptide structures influence this compound generation in Maillard reaction systems?
- Methodological Answer : Oligopeptides (e.g., hydrolyzed whey protein) enhance pyrazine yields compared to free amino acids. Model systems with lysine-containing tripeptides (e.g., Lys-Arg-His) show higher this compound concentrations due to stabilized intermediates. Reaction parameters (aw < 0.5, T > 120°C) optimize cyclization and alkylation steps . PCA analysis of pyrazine distributions in peptide-glucose systems can isolate structural influences .
Q. What experimental designs optimize this compound synthesis for mechanistic studies?
- Methodological Answer : Closed-system pyrolysis (e.g., sealed reaction cylinders at 300°C) minimizes volatile loss during amino acid degradation. Using 15N-labeled educts (e.g., 15N-serine) tracks nitrogen incorporation into the pyrazine ring . Post-synthesis purification via fractional distillation or preparative GC ensures analytical-grade yields .
Data Contradictions and Resolution
Q. Why do isotopic values of synthesized this compound vary across studies?
- Resolution : Discrepancies arise from differences in educt isotopic composition (e.g., natural vs. labeled amino acids) and reaction conditions (e.g., open vs. closed systems). Standardizing educts (e.g., using isotopically defined serine) and reporting δ values relative to international standards (V-SMOW, PDB) improves cross-study comparability .
Q. How to reconcile conflicting reports on this compound’s abundance in coffee versus model systems?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
